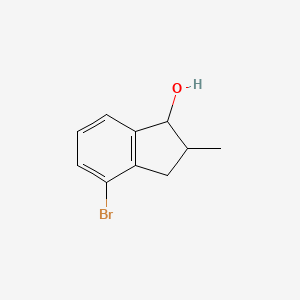
4-Bromo-2-methylindan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylindan-1-ol is determined by its molecular formula, C10H11BrO. Unfortunately, the detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.1 g/mol. Unfortunately, the detailed physical and chemical properties are not available in the retrieved resources .Scientific Research Applications
Polymer Synthesis and Functionalization
The synthesis and polymerization behavior of monomers based on 4-bromo-2-methylindan derivatives have been extensively studied. Hallensleben and Mödler (1998) explored the synthesis of hydroxyindanone-based polymers, utilizing 4-bromo-7-hydroxy-3-methylindan-I-one as a fundamental building block. These monomers were polymerized through free radical polymerization, resulting in polymers with significant chelating abilities towards various metal ions. This work highlights the potential of 4-bromo-2-methylindan derivatives in creating polymers with specific functionalities, such as metal ion chelation, which could be valuable in materials science and chemistry (Hallensleben & Mödler, 1998).
Antimicrobial Agent Synthesis
Research into substituted phenyl azetidines as potential antimicrobial agents by Doraswamy and Ramana (2013) demonstrates another application of bromoindan derivatives in medicinal chemistry. While not directly utilizing 4-bromo-2-methylindan-1-ol, the methodology involves the reaction of bromo phenyl derivatives, showcasing the broader utility of bromoindan compounds in synthesizing bioactive molecules with potential antimicrobial properties (Doraswamy & Ramana, 2013).
Organic Synthesis and Catalysis
The role of bromoindan derivatives in organic synthesis and catalysis is also noteworthy. Fang and Li (2007) investigated the copper-catalyzed intramolecular O-vinylation of bromohomoallylic alcohols, showing a preference for 4-exo ring closure. Their research demonstrates the utility of bromoindan derivatives in facilitating specific types of ring closures, essential for synthesizing cyclic organic compounds with potential applications in pharmaceuticals and materials science (Fang & Li, 2007).
Metal Ion Sensing and Imaging
Yadav and Singh (2018) developed fluorescent sensors for aluminum ion detection based on bromoindan derivatives, highlighting their potential in environmental monitoring and bioimaging. These sensors exhibit "OFF-ON" type fluorescence in the presence of Al3+ ions, demonstrating the application of bromoindan derivatives in developing sensitive and selective probes for metal ions, which could be useful in environmental science and biological research (Yadav & Singh, 2018).
Safety and Hazards
The safety data sheet for a similar compound, Bromo-1-indanol, mentions that it causes skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling it . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a comfortable position for breathing .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that brominated compounds often participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated compounds are known to affect various biochemical pathways, often involving the substitution of a hydrogen atom with a bromine atom .
Pharmacokinetics
The bioavailability of such compounds is often influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Brominated compounds often result in changes to the structure or function of target molecules, which can lead to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methylindan-1-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methylindan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions often involve the oxidation of the compound, leading to the formation of more hydrophilic metabolites that can be easily excreted from the body .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cytochrome P450 enzymes, leading to their activation or inhibition depending on the specific enzyme and context . This binding can result in the oxidation of this compound, producing metabolites that may further interact with other biomolecules . These interactions can lead to changes in gene expression, particularly genes involved in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to more hydrophilic metabolites . These metabolites can then undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .
Properties
IUPAC Name |
4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYQILMSVDWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1O)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)
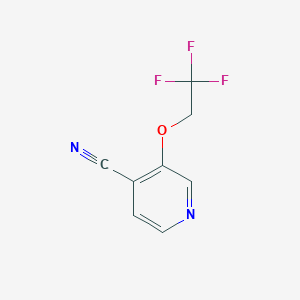

![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)
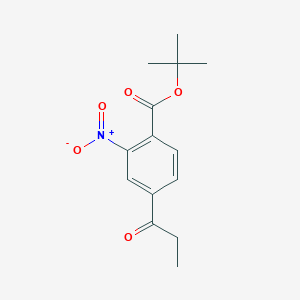

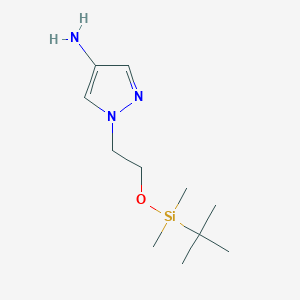
![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)
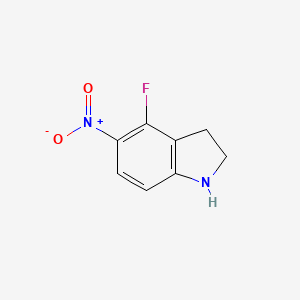
![1-[5-Chloro-2-(ethylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469369.png)
![Methyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1469372.png)


